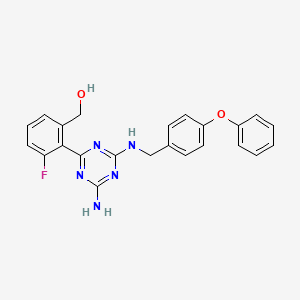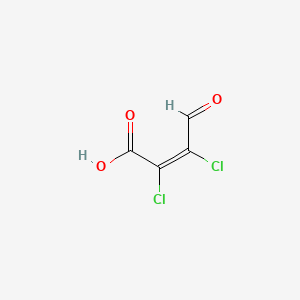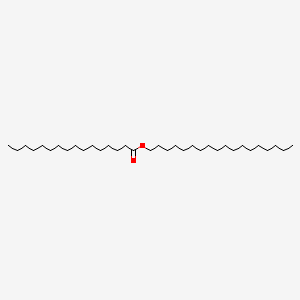
PBF-1129
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PBF-1129 is a potent and orally active adenosine A2B receptor antagonist with potential anti-inflammatory, immunomodulating and antineoplastic activities. PBF-1129 competes with adenosine for binding to A2BR expressed on various cancer cell types and numerous immune cells, such as dendritic cells (DCs), mast cells, macrophages and lymphocytes. This inhibits A2BR activity and prevents adenosine/A2BR-mediated signaling. T
Applications De Recherche Scientifique
3D Printing in Drug Delivery and Healthcare
PBF-1129, as a powder bed fusion (PBF) technique, finds application in 3D printing for drug delivery and healthcare. It consolidates powders into 3D objects using a power source, offering benefits like high printing resolution and the ability to create complex products without secondary supports. This method is especially significant in the fabrication of drug-laden formulations, devices, and implants, providing a forward-thinking view in pharmaceutical and biomedical applications (Awad et al., 2021).
Metal Additive Manufacturing
In metal additive manufacturing, PBF-1129 plays a crucial role, particularly in creating components with complex geometries. It utilizes techniques like selective laser sintering/melting and electron beam melting, significantly impacting the grain structure of the manufactured parts. This technology is essential for predicting the microstructure and mechanical properties of the manufactured parts, as evidenced in experiments with materials like Inconel 718 (Koepf et al., 2018).
Polymer Powder Bed Fusion
In the realm of polymer PBF, PBF-1129 is instrumental in fabricating parts without molds, useful for prototyping and low-volume production. Its application extends to exploring design spaces and modeling heat transfer during fabrication, with a focus on materials like polyamides. This area of application emphasizes the process and quality of manufacturing in a material-agnostic manner, guiding material screening and process parameter development (Chatham et al., 2019).
Extra-Terrestrial Materials in Additive Manufacturing
A novel application of PBF-1129 is in the additive manufacturing of extra-terrestrial materials. It processes materials found on Lunar and Martian surfaces to create 3D layered structures. This technology could be used in future planetary exploration missions for manufacturing infrastructure, radiation shielding, and other physical assets (Goulas et al., 2016).
Quality and Surface Finish in Additive Manufacturing
PBF-1129 also addresses the challenge of surface finish quality in additive manufacturing. It identifies factors influencing surface quality and develops methods for measuring and characterizing PBF surfaces. This is crucial for process optimization, product performance evaluation, and design (Lou et al., 2019).
Propriétés
Nom IUPAC |
N/A |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PBF-1129; PBF 1129; PBF1129; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)